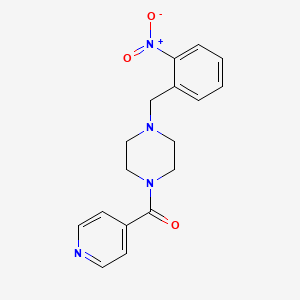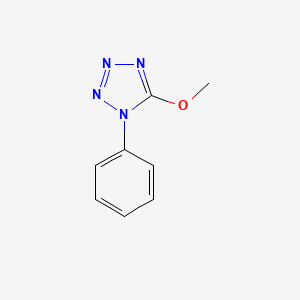![molecular formula C20H22N2O3 B5572373 [1,4-双(4-甲苯基)-3-氧代-2-哌嗪基]乙酸](/img/structure/B5572373.png)
[1,4-双(4-甲苯基)-3-氧代-2-哌嗪基]乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,4-Bis(4-methylphenyl)-3-oxopiperazin-2-yl]acetic acid is a complex organic compound with a unique structure that includes a piperazine ring substituted with two 4-methylphenyl groups and an acetic acid moiety
科学研究应用
Chemistry
In chemistry, [1,4-Bis(4-methylphenyl)-3-oxopiperazin-2-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of piperazine derivatives with biological systems. It may serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of similar structures.
Medicine
In medicinal chemistry, [1,4-Bis(4-methylphenyl)-3-oxopiperazin-2-yl]acetic acid is explored for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its functional groups allow for modifications that can enhance the performance of the resulting materials.
安全和危害
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,4-Bis(4-methylphenyl)-3-oxopiperazin-2-yl]acetic acid typically involves multi-step organic reactions One common method includes the reaction of 4-methylbenzylamine with ethyl chloroacetate to form an intermediate, which is then cyclized to produce the piperazine ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
[1,4-Bis(4-methylphenyl)-3-oxopiperazin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
作用机制
The mechanism of action of [1,4-Bis(4-methylphenyl)-3-oxopiperazin-2-yl]acetic acid involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, potentially inhibiting or activating their functions. The acetic acid moiety may also play a role in the compound’s overall activity by influencing its solubility and bioavailability.
相似化合物的比较
Similar Compounds
4-Methoxyphenethylamine: Similar in having aromatic rings and an amine group.
Phenethylamine: Shares the phenethylamine backbone but lacks the piperazine ring.
4-Methoxybenzyl chloride: Contains a methoxy-substituted aromatic ring.
Uniqueness
What sets [1,4-Bis(4-methylphenyl)-3-oxopiperazin-2-yl]acetic acid apart is its combination of a piperazine ring with two 4-methylphenyl groups and an acetic acid moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
2-[1,4-bis(4-methylphenyl)-3-oxopiperazin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-3-7-16(8-4-14)21-11-12-22(17-9-5-15(2)6-10-17)20(25)18(21)13-19(23)24/h3-10,18H,11-13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUIVFOUVNJWNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C(=O)C2CC(=O)O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(4aR,7aS)-1-(2-methylpropyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-(2,5-dimethylphenyl)ethanone](/img/structure/B5572290.png)

![2-(2,3,6-trimethylphenoxy)-N-[(E)-[(2E)-2-[[2-(2,3,6-trimethylphenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide](/img/structure/B5572314.png)
![3-[(3,4-Dimethoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B5572316.png)
![5-chloro-6-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B5572322.png)
![2-{4-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B5572325.png)

![2-(4-chlorophenyl)sulfanyl-1-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]ethanone](/img/structure/B5572337.png)

![1-tert-butyl-4-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5572357.png)
![2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE](/img/structure/B5572381.png)
![(E)-1-(5-bromo-2-phenylmethoxyphenyl)-N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]methanimine](/img/structure/B5572382.png)
![6-ethyl-1-phenyl-5-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5572384.png)
![3-methyl-6-[3-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5572390.png)
